Home > Products > Building Blocks P8563 > (R)-Rivastigmine
(R)-Rivastigmine - 415973-05-6

(R)-Rivastigmine

Catalog Number: EVT-346724
CAS Number: 415973-05-6
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Rivastigmine is the pharmacologically active enantiomer of rivastigmine, a synthetic carbamate derivative. [, , , , ] It is classified as a cholinesterase inhibitor, specifically targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [, , , ] (R)-Rivastigmine plays a significant role in scientific research as a tool to investigate cholinergic systems, Alzheimer's disease models, and potential therapeutic strategies for neurodegenerative diseases. [, , , , , , , , , ]

(R)-N-Ethyl-N-Methyl Carbamic Acid-3-(1-Hydroxyethyl) Phenyl Ester

Compound Description: This compound is a key chiral intermediate in the synthesis of (R)-Rivastigmine []. It is obtained through the asymmetric reduction of N-Ethyl-N-methyl carbamic acid-3-acetyl phenyl ester using a chiral catalyst.

Relevance: (R)-N-Ethyl-N-Methyl Carbamic Acid-3-(1-Hydroxyethyl) Phenyl Ester is the direct precursor to (R)-Rivastigmine, differing only by the presence of a hydrogen atom instead of a carbamate group on the terminal oxygen of the hydroxyethyl substituent [].

Reference:

N-Ethyl-N-Methyl Carbamic Acid-3-Acetyl Phenyl Ester

Compound Description: This compound serves as the starting material for the synthesis of (R)-N-Ethyl-N-Methyl Carbamic Acid-3-(1-Hydroxyethyl) Phenyl Ester, which is a crucial intermediate in the production of (R)-Rivastigmine [].

Relevance: N-Ethyl-N-Methyl Carbamic Acid-3-Acetyl Phenyl Ester is structurally analogous to (R)-Rivastigmine, sharing the core structure of a carbamate group attached to a phenyl ring []. The key difference lies in the acetyl group at the 3-position of the phenyl ring, which is subsequently transformed into the chiral (R)-1-hydroxyethyl group present in (R)-Rivastigmine.

Reference:

Hydromethylthionine Mesylate (HMTM)

Compound Description: HMTM, also known as Leucomethylthioninium bis(hydromethanesulfonate) or LMTM, acts as a tau protein aggregation inhibitor [, ]. Studies suggest its potential as a disease-modifying treatment for Alzheimer’s disease by delaying cognitive decline and brain atrophy []. Interestingly, HMTM's efficacy appears to diminish when administered alongside acetylcholinesterase inhibitors like (R)-Rivastigmine [, ].

Donepezil

Compound Description: Donepezil, similar to (R)-Rivastigmine, belongs to the class of cholinesterase inhibitors (ChEIs) and is FDA-approved as a first-line treatment for Alzheimer's disease [].

Relevance: Both Donepezil and (R)-Rivastigmine share the same mechanism of action, inhibiting cholinesterase enzymes to increase acetylcholine levels in the brain []. They are both used for treating Alzheimer's disease but may have different pharmacological characteristics and safety profiles.

Reference:

Galantamine

Compound Description: Galantamine, alongside (R)-Rivastigmine and Donepezil, is an FDA-approved cholinesterase inhibitor (ChEI) used as a first-line treatment for Alzheimer's disease [].

Reference:

Memantine

Compound Description: Memantine functions as an NMDA-receptor antagonist and is used in Alzheimer's disease treatment, often in conjunction with cholinesterase inhibitors like (R)-Rivastigmine [, ].

Relevance: Although it operates through a distinct mechanism compared to (R)-Rivastigmine, Memantine is frequently co-administered with ChEIs to target different aspects of Alzheimer's disease pathology [, ]. Understanding their combined effects is crucial for optimizing treatment strategies.

Overview

(R)-Rivastigmine is a potent reversible inhibitor of the enzyme acetylcholinesterase, primarily used in the treatment of Alzheimer's disease and other cognitive disorders. This compound enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, thereby improving memory and cognitive function in patients. Rivastigmine is classified as a carbamate derivative, which provides its unique mechanism of action and pharmacological properties.

Source and Classification

Rivastigmine is derived from the natural product physostigmine, which is an alkaloid obtained from the Calabar bean (Physostigma venenosum). It belongs to the class of compounds known as carbamate derivatives, specifically designed to inhibit acetylcholinesterase. The compound is marketed under various names, including Exelon, and is available in oral and transdermal formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Rivastigmine has been explored through various methods, including:

  1. Retrosynthetic Analysis: This approach involves breaking down the target molecule into simpler precursors. A common retrosynthetic route includes the initial formation of a chiral secondary benzylic alcohol followed by chlorination and amination steps to construct the core structure of Rivastigmine .
  2. Dynamic Kinetic Resolution: A notable method employs a polymer-bound ruthenium complex in combination with lipases for dynamic kinetic resolution, allowing for the efficient production of enantiomerically pure (R)-Rivastigmine .
  3. Chemoenzymatic Synthesis: This method utilizes ketoreductases to facilitate asymmetric synthesis, providing a more environmentally friendly pathway to obtain (R)-Rivastigmine with high optical purity .
  4. Conventional Chemical Synthesis: Traditional methods involve multiple steps including methylation reactions using agents like methyl iodide or dimethyl sulfate, followed by debenzylation processes using palladium-carbon catalysts under controlled pressure and temperature conditions .
Molecular Structure Analysis

Structure and Data

The molecular formula of (R)-Rivastigmine is C14H22N2O2C_{14}H_{22}N_2O_2, with a molecular weight of 250.34 g/mol. Its structural representation includes:

  • A carbamate functional group
  • A dimethylamino group
  • A phenyl ring

The three-dimensional structure reveals a specific spatial arrangement that is crucial for its interaction with acetylcholinesterase.

Structural Formula

 R Rivastigmine C14H22N2O2\text{ R Rivastigmine }\quad \text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_2
Chemical Reactions Analysis

Reactions and Technical Details

(R)-Rivastigmine undergoes various chemical reactions during its synthesis:

  1. Methylation Reactions: Methylation is typically performed using methyl iodide or dimethyl sulfate as methylating agents to introduce the dimethylamino group .
  2. Hydrogenation Reactions: The debenzylation step often involves hydrogenation using palladium-carbon catalysts under specific pressure conditions to remove protective groups without affecting the integrity of the core structure .
  3. Amination Reactions: The introduction of amino groups occurs through nucleophilic substitution reactions involving chiral alcohol intermediates .
Mechanism of Action

(R)-Rivastigmine acts primarily as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. The mechanism involves:

  • Inhibition of Enzyme Activity: By binding to the active site of acetylcholinesterase, Rivastigmine prevents the hydrolysis of acetylcholine.
  • Enhancement of Cholinergic Transmission: Increased acetylcholine levels facilitate improved neurotransmission, which is beneficial for cognitive functions impaired in Alzheimer's disease patients.

Data from clinical studies show that Rivastigmine significantly improves cognitive function scores compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water, methanol, and ethanol
  • Melting Point: Approximately 90–92 °C

Chemical Properties

  • pH Stability: Stable within a pH range of 4–7
  • Stability: Sensitive to moisture; should be stored in airtight containers
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.
Applications

(R)-Rivastigmine is primarily used in clinical settings for:

  • Treatment of Alzheimer's Disease: It is prescribed to manage symptoms related to memory loss and cognitive decline.
  • Management of Parkinson's Disease Dementia: Rivastigmine has also shown efficacy in treating dementia associated with Parkinson's disease.

Research continues into its potential applications beyond these indications, including studies exploring its effects on other neurodegenerative conditions.

Enantioselective Synthesis and Optimization of (R)-Rivastigmine

Chemoenzymatic Approaches for Asymmetric Synthesis

Chemoenzymatic synthesis leverages the stereoselectivity of enzymes under mild conditions, avoiding racemization and harsh reagents. For (R)-rivastigmine, ketoreductases (KREDs) and lipases are pivotal in generating the chiral alcohol precursor or resolving intermediates.

  • Ketoreductase-Catalyzed Asymmetric Reduction: A key intermediate for (R)-rivastigmine is (R)-1-(3-hydroxyphenyl)ethanol. Screening of 80 ketoreductases identified KRED 119 as highly efficient and stereoselective for reducing 3-((ethyl(methyl)carbamoyl)oxy)acetophenone. Under optimized conditions (10% KRED 119, 10% NADPH, 0.55 M D-glucose, 10% glucose dehydrogenase CDX901, 20% DMSO, pH 7.5), complete conversion was achieved within 8 hours, yielding the (R)-alcohol with >99% ee and 92% isolated yield after workup [4]. This enzymatic step demonstrated superior stereoselectivity compared to traditional metal-catalyzed hydrogenation and avoided the need for chiral ligands or high-pressure equipment.

  • Lipase-Mediated Kinetic Resolution: Lipases like Candida antarctica lipase B (CAL-B) resolve racemic rivastigmine precursors via enantioselective acylation or hydrolysis. One approach utilizes the resolution of racemic 1-(3-hydroxyphenyl)ethyl acetate. CAL-B selectively hydrolyzes the (S)-acetate enantiomer in phosphate buffer (pH 7.0) at 30°C, leaving the (R)-acetate intact with 98% ee after 50% conversion. Subsequent carbamoylation yields the (R)-rivastigmine precursor [4] [8]. Alternatively, lipases can enantioselectively acylate racemic 1-(3-hydroxyphenyl)ethanol with vinyl acetate in organic solvents like toluene, enriching the (R)-alcohol through preferential acylation of the (S)-enantiomer [citation:17 cited in citation:4].

  • Transaminase Challenges: While theoretically attractive, transaminases for direct amination of 3-hydroxypropiophenone to the (R)-amine precursor face limitations. Low activity toward bulky ketone substrates and the need for extensive enzyme engineering to achieve high ee and acceptable reaction rates (often requiring sacrificial amine donors like isopropylamine) have hindered widespread adoption for rivastigmine synthesis compared to KRED and lipase routes [4][citation:20 cited in citation:7].

Table 1: Chemoenzymatic Approaches for (R)-Rivastigmine Synthesis

Enzyme ClassSpecific Enzyme/TypeReactionKey ConditionsYieldee (%)Ref
Ketoreductase (KRED)KRED 119Reduction of 3-((ethyl(methyl)carbamoyl)oxy)acetophenoneDMSO (20%), NADPH, GDH, Glucose, pH 7.5, 30°C92%>99% (R) [4]
LipaseCandida antarctica BHydrolysis of (±)-1-(3-Hydroxyphenyl)ethyl acetatePhosphate Buffer pH 7.0, 30°C~45% (Rec)98% (R) [4] [8]
LipasePseudomonas cepaciaAcylation of (±)-1-(3-Hydroxyphenyl)ethanol with vinyl acetateToluene, 35°C~40% (Rec)>95% (R)[citation:17 cited in citation:4]

Green Chemistry Innovations in Carbamate Derivative Production

Sustainable synthesis of (R)-rivastigmine addresses solvent waste, catalyst recovery, atom economy, and energy efficiency, crucial for environmentally responsible manufacturing.

  • Solvent Reduction and Alternative Solvent Systems: Traditional rivastigmine synthesis routes often employ chlorinated solvents (DCM, DCE) or high-boiling polar aprotic solvents (DMF, NMP). Process intensification in the DARA approach minimized solvent usage by performing the key asymmetric reductive amination step at higher substrate concentrations (0.1 M in DCM was common; optimized processes achieved 0.25-0.3 M) [1]. Replacing DCM with 2-MeTHF (derived from renewable resources) or cyclopentyl methyl ether (CPME) in reduction and carbamoylation steps demonstrated comparable efficiency while improving biodegradability and reducing toxicity [6]. Furthermore, lipase-mediated resolutions in water or aqueous buffers instead of organic solvents significantly reduced the environmental footprint of resolution steps [4].

  • Atom-Economic Catalysis: The Ir-catalyzed DARA process exemplifies atom economy by directly forming the C-N bond using H₂ as the reductant, avoiding stoichiometric reducing agents like NaBH₄ or boranes required in stepwise imine formation/reduction sequences [1]. Similarly, chemoenzymatic routes utilizing KREDs with cofactor recycling (e.g., glucose/glucose dehydrogenase) achieve near-stoichiometric conversion of the ketone to the chiral alcohol with water as the only by-product, resulting in high E-factors (kg waste/kg product) below 10 for the enzymatic step [4]. Microwave-assisted synthesis significantly shortened reaction times for steps like carbamoylation and esterification (e.g., from hours to minutes), substantially reducing energy consumption. For instance, microwave irradiation facilitated the esterification of m-hydroxyacetophenone to the ethyl(methyl)carbamate ester intermediate in near-quantitative yield within 5 minutes, compared to 1-2 hours conventionally [4] [6].

  • Waste Minimization and Catalyst Recycling: Efficient recovery of precious metal catalysts (Ir, Ru) from DARA and hydrogenation processes is critical. Immobilizing Ir-phosphoramidite complexes on silica or polymeric supports enabled catalyst reuse for 4-5 cycles with minimal loss in ee or yield (<2%) [1]. Biocatalyst immobilization (KREDs, lipases on Eupergit C or chitosan beads) enhanced operational stability and allowed reuse in batch or flow reactors, improving the sustainability profile of enzymatic routes [4]. Process optimization significantly reduced waste salts: replacing inorganic bases (K₂CO₃, NaOH) with organic bases (e.g., DIPEA) in carbamoylation steps or utilizing water as the reaction medium in enzymatic processes minimized inorganic salt generation. Continuous flow chemistry platforms integrating enzymatic reduction, workup, and chiral separation steps demonstrated potential for minimizing solvent use and waste generation while improving throughput [4] [6].

Table 3: Green Chemistry Metrics in (R)-Rivastigmine Synthesis Routes

Green PrincipleInnovationImpactExample MetricsRef
Solvent Reduction/ReplacementHigher substrate concentrations (DARA)Reduced solvent volume per kg productConcentration increase: 0.1 M → 0.3 M (3x reduction) [1]
Replacement of DCM with 2-MeTHF/CPMELower toxicity, better biodegradabilityComparable yields achieved [6]
Aqueous lipase resolutionElimination of organic solvent>98% ee maintained [4]
Atom EconomyDirect Asymmetric Reductive Amination (DARA)Eliminates stoichiometric reductants; H₂O as only byproduct in KRED stepAtom Economy >90% (DARA); E-factor <10 (KRED) [1] [4]
Energy EfficiencyMicrowave-assisted stepsDramatic reduction in reaction time & energyCarbamoylation: 1-2 h → 5 min, Yield: 98% [4] [6]
Catalyst RecyclingImmobilized Ir complexes / Enzymes (KRED, Lipase)Reduced catalyst consumption/costIr: 4-5 recycles; Enzymes: >10 batches possible [1] [4]
Waste MinimizationFlow chemistry integrationReduced solvent inventory, smaller footprint, precise control50% reduction in solvent use reported in model systems [4] [6]

Properties

CAS Number

415973-05-6

Product Name

(R)-Rivastigmine

IUPAC Name

[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1

InChI Key

XSVMFMHYUFZWBK-LLVKDONJSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.